molecular formula C15H11BrO2 B3053829 6-Bromoflavanone CAS No. 56414-11-0

6-Bromoflavanone

Cat. No. B3053829
CAS RN: 56414-11-0
M. Wt: 303.15 g/mol
InChI Key: XTTJSFMIDKNCOE-UHFFFAOYSA-N
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Description

6-Bromoflavanone is a halogenated flavonoid . Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables . They are known to modulate memory and anxiety-like behavior .


Synthesis Analysis

The synthesis of flavones, including 6-Bromoflavanone, is often based on the oxidative cyclization of o-hydroxychalcones . The reaction conditions and the structure of the precursor can influence the cyclization products . A one-pot synthesis method has been developed for the effective synthesis of functionalized flavones .


Molecular Structure Analysis

The molecular formula of 6-Bromoflavanone is C15H11BrO2 . Its average mass is 303.151 Da and its monoisotopic mass is 301.994232 Da .


Chemical Reactions Analysis

Flavones, including 6-Bromoflavanone, are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants . The most applied method for the synthesis of flavones is based on the oxidative cyclization of o-hydroxychalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromoflavanone are largely determined by its molecular structure . The molecular structures of flavonoids may prompt a great deal of attention in the field of organic synthesis and biology to study innovative methods of synthesis and therapeutic applications .

Scientific Research Applications

Anxiolytic Properties

6-Bromoflavanone has been studied for its anxiolytic properties, comparing its effects to diazepam and natural flavonoid chrysin. Behavioral tests in mice showed that 6-bromoflavanone increased locomotor activity and exploratory skills without inducing sedation or compulsive behavior, suggesting anxiolytic activity (Ognibene et al., 2008).

Psoriasis Treatment

Research on the use of 6-bromoflavanone for psoriasis treatment showed its efficiency in skin absorption, making it a potential candidate for topical treatment. The study highlighted its anti-inflammatory potency in a psoriasis-like mouse model, suggesting that it could be a valuable treatment for the condition (Alalaiwe et al., 2020).

Antimicrobial and Cytotoxic Activity

6-Bromoflavanone has been identified in the study of prenylated flavonoids isolated from medicinal plants, showing antimicrobial and cytotoxic activity. These findings support the use of such compounds in traditional medicine and indicate a high potential for them as antimicrobial agents and in anti-inflammatory treatments (Sohn et al., 2004).

Fluorescence Properties

The fluorescence properties of flavanone derivatives, including 6-bromoflavanone, have been studied, revealing that they exhibit significant fluorescence in specific conditions. This suggests potential applications in fluorescence-based assays and imaging techniques (Li et al., 2016).

Future Directions

Research on flavonoids, including 6-Bromoflavanone, is ongoing. Future directions may include further exploration of their therapeutic effects, development of novel synthesis methods, and investigation of their mechanisms of action . The structural features of flavonoids may prompt a great deal of attention in the field of organic synthesis and biology to study innovative methods of synthesis and therapeutic applications .

properties

IUPAC Name

6-bromo-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTJSFMIDKNCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414863
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56414-11-0
Record name 6-Bromoflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (29 g, 0.135 mol), benzaldehyde (14.3 g, 0.135 mol) and borax (51.5 g, 0.135 mol) in ethanol (180 mL) and H2O (300 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-phenyl-chroman-4-one (8.5 g, 21%). 1H-NMR (CDCl3): 2.89 (dd, 1H), 3.06 (dd, 1H), 5.46 (dd, 1H), 6.95 (d, 1H), 7.37-7.46 (m, 5H), 7.58 (d, 1H), 8.02 (d, 1H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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